molecular formula C15H31BO3 B2461549 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol CAS No. 2260814-09-1

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol

Cat. No.: B2461549
CAS No.: 2260814-09-1
M. Wt: 270.22
InChI Key: MRVYNHPQGJDHGR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol is not specified in the available literature. Its use is primarily as a reagent in chemical synthesis .

Future Directions

As a chemical reagent, the future directions for 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol are likely to be determined by the needs of chemical synthesis and pharmaceutical research. Its utility in coupling reactions may make it valuable for the synthesis of complex organic molecules .

Preparation Methods

The synthesis of 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol typically involves the reaction of a suitable boronic acid or boronate ester with a nonanol derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol undergoes various types of chemical reactions, including:

Scientific Research Applications

9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 9-(Tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol include:

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other boronic esters.

Properties

IUPAC Name

9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31BO3/c1-14(2)15(3,4)19-16(18-14)12-10-8-6-5-7-9-11-13-17/h17H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVYNHPQGJDHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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